molecular formula C13H19NO2S B8595600 Ethyl 2-cyclohexyl-4-thiazoleacetate

Ethyl 2-cyclohexyl-4-thiazoleacetate

Cat. No.: B8595600
M. Wt: 253.36 g/mol
InChI Key: YPUXRZZXYYYTNZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-4-thiazoleacetate is a thiazole-based ester derivative characterized by a cyclohexyl substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. Thiazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and material science due to their diverse reactivity and biological activity.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

ethyl 2-(2-cyclohexyl-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C13H19NO2S/c1-2-16-12(15)8-11-9-17-13(14-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3

InChI Key

YPUXRZZXYYYTNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the substituent at the 2-position of the thiazole ring:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 2-cyclohexyl-4-thiazoleacetate Cyclohexyl C₁₃H₁₉NO₂S ~265.36* High lipophilicity, low water solubility (inferred)
Ethyl 2-phenyl-4-thiazoleacetate Phenyl C₁₃H₁₃NO₂S 247.31 Moderate lipophilicity, π-π stacking capability
Ethyl 2-(4-methoxyphenyl)-4-thiazoleacetate 4-Methoxyphenyl C₁₄H₁₅NO₃S 277.34 Improved solubility due to methoxy group, electron-rich aromatic system
Ethyl 2-(2-aminothiazol-4-yl)glyoxylate Amino-thiazole C₇H₇N₂O₃S 215.21 Reactive amino group, potential precursor for bioactive molecules

*Molecular weight calculated based on structural analogy.

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group increases lipophilicity compared to phenyl or methoxyphenyl derivatives, as inferred from molecular volume and logP calculations.
  • Solubility : Methoxy-substituted analogs exhibit better aqueous solubility due to polar functional groups, whereas cyclohexyl and phenyl derivatives are more hydrophobic .
  • Reactivity: Amino-substituted derivatives (e.g., Ethyl 2-(2-aminothiazol-4-yl)glyoxylate) show higher reactivity in nucleophilic reactions, making them suitable for further functionalization .

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